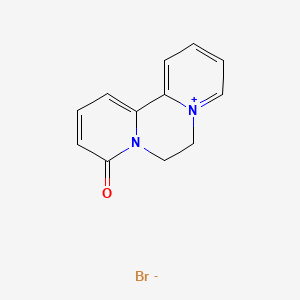
15,16-Didehydrobuprenorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, an opioid used primarily for pain management and opioid addiction treatment. This compound is characterized by its unique chemical structure, which includes a 6,14-ethenomorphinan skeleton and a 17-(cyclopropylmethyl) group. It is known for its high affinity for opioid receptors, making it a subject of interest in pharmacological research .
Métodos De Preparación
The synthesis of 15,16-Didehydrobuprenorphine involves several steps, starting from the precursor buprenorphine. The key steps include:
Oxidation: Buprenorphine undergoes oxidation to form the 15,16-didehydro derivative.
Cyclization: The formation of the 6,14-ethenomorphinan skeleton is achieved through cyclization reactions.
Functional Group Modifications: Introduction of the 17-(cyclopropylmethyl) group and other functional groups is carried out under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
15,16-Didehydrobuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially forming new derivatives.
Reduction: Reduction reactions can alter the double bonds in the structure, leading to different analogs.
Substitution: Common reagents such as halogens can be used to substitute specific functional groups in the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
15,16-Didehydrobuprenorphine has several applications in scientific research:
Pharmacology: It is used to study opioid receptor interactions and the development of new analgesics.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.
Neuroscience: The compound is used to investigate the mechanisms of opioid addiction and pain modulation.
Analytical Chemistry: It serves as a reference standard in various analytical techniques
Mecanismo De Acción
15,16-Didehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity results in analgesic effects while reducing the risk of respiratory depression and other side effects associated with full agonists .
Comparación Con Compuestos Similares
15,16-Didehydrobuprenorphine is unique compared to other opioid derivatives due to its specific structural modifications. Similar compounds include:
Buprenorphine: The parent compound, used widely in pain management and opioid addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Methadone: A full opioid agonist used for pain relief and opioid addiction treatment
These compounds share some pharmacological properties but differ in their receptor affinities, efficacy, and safety profiles.
Propiedades
Fórmula molecular |
C29H39NO4 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol |
InChI |
InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
Clave InChI |
IZSLIBHUFACYPA-IHFGGWKQSA-N |
SMILES isomérico |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |
SMILES canónico |
CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)





![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)


![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)



